

# E7820: A Dual-Mechanism Anticancer Agent Targeting Angiogenesis and RNA Splicing

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## Compound of Interest

Compound Name: E 2078

Cat. No.: B1593395

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## Abstract

E7820 is a novel, orally available small molecule, chemically defined as N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzenesulfonamide, with a multifaceted mechanism of action in oncology.[1][2][3] Initially characterized as a potent anti-angiogenic agent, E7820 has been shown to suppress the expression of integrin  $\alpha 2$  (ITGA2), a key mediator of endothelial cell adhesion and tube formation.[1][4][5] More recently, E7820 has been identified as a molecular glue degrader that induces the proteasomal degradation of RNA-binding motif protein 39 (RBM39).[6][7] This dual activity positions E7820 as a promising therapeutic candidate for a range of solid tumors and hematological malignancies, particularly those with mutations in splicing factor genes.[8][9] This guide provides a comprehensive overview of E7820's targets, pathways, and preclinical and clinical data, along with detailed experimental protocols.

## Core Mechanisms of Action

E7820 exerts its anticancer effects through two primary, interconnected pathways: inhibition of angiogenesis and modulation of RNA splicing.

### Anti-Angiogenesis via Integrin $\alpha 2$ Suppression

E7820 was first identified as an inhibitor of angiogenesis, a critical process for tumor growth and metastasis.[4][5][10] It achieves this by downregulating the expression of integrin  $\alpha 2$  on the

surface of endothelial cells.[1][4] Integrin  $\alpha 2$ , in complex with  $\beta 1$ , is a receptor for collagen and plays a crucial role in endothelial cell adhesion to the extracellular matrix, migration, and the formation of capillary-like structures.[4]

The proposed mechanism involves the suppression of integrin  $\alpha 2$  mRNA, leading to a subsequent decrease in the expression of other integrins such as  $\alpha 3$ ,  $\alpha 5$ , and  $\beta 1$ . [4][5] This disruption of integrin signaling inhibits endothelial cell proliferation and tube formation induced by key angiogenic factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[10][11]

## RBM39 Degradation and Splicing Modulation

More recent studies have unveiled a second, distinct mechanism of action for E7820. It functions as a "molecular glue," facilitating the interaction between the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-binding protein RBM39.[7] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39.[7]

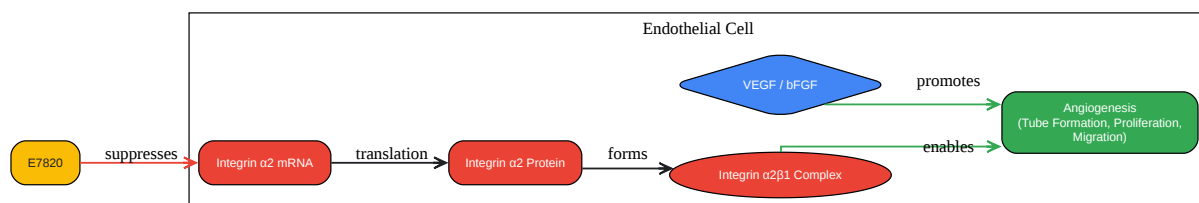
RBM39 is a key component of the spliceosome, and its degradation leads to widespread alterations in pre-mRNA splicing.[6][12] This is particularly relevant in the context of myeloid malignancies such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), where mutations in splicing factor genes (e.g., SF3B1, SRSF2, U2AF1) are common.[9] Cells with these mutations are often dependent on the remaining functional splicing machinery, making them particularly vulnerable to RBM39 degradation.[9] The altered splicing events can affect the expression of critical genes involved in cell cycle progression and survival, such as MYC and BCL2.[13]

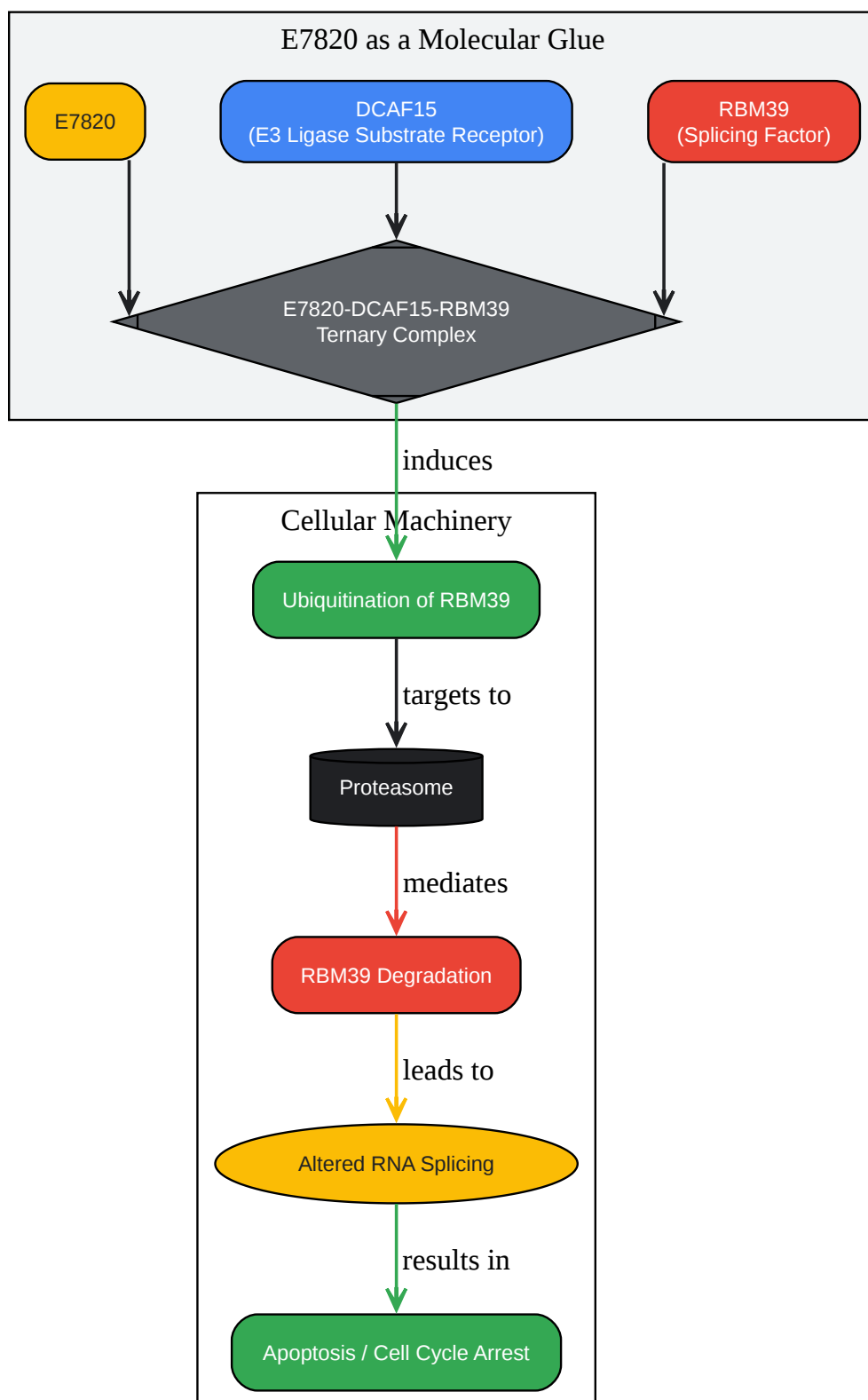
## Signaling Pathways and Molecular Interactions

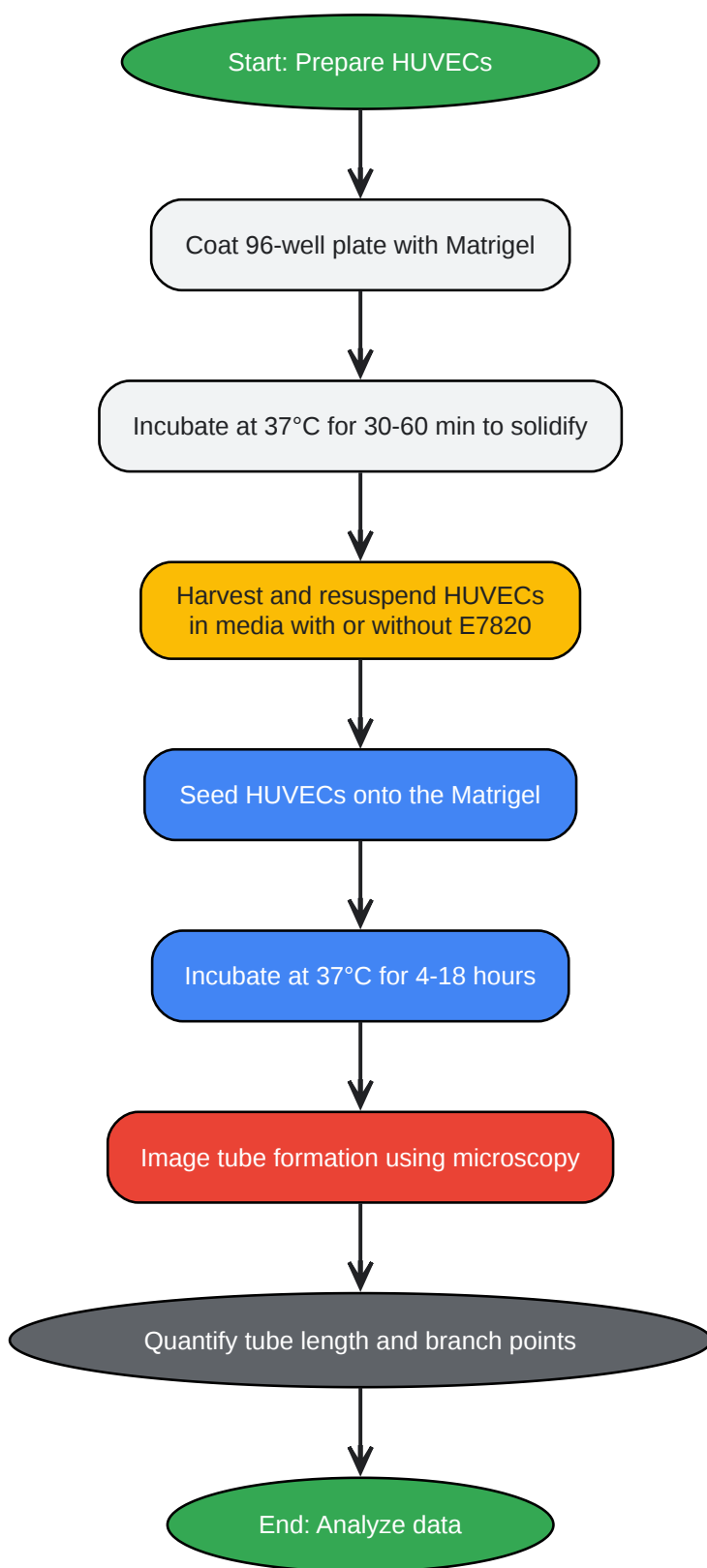
The dual mechanisms of E7820 impact distinct but potentially interconnected signaling pathways.

### Angiogenesis Signaling Pathway

E7820's anti-angiogenic effects are primarily mediated through the disruption of integrin signaling.







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